

## Application Notes & Protocols: Isolation of 7-Hydroxyflavone from Avicennia officinalis

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Compound of Interest		
Compound Name:	7-Hydroxyflavone	
Cat. No.:	B191518	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the isolation, characterization, and bioactivity assessment of **7-Hydroxyflavone** from the leaves of Avicennia officinalis.

### Introduction

Avicennia officinalis, commonly known as Indian mangrove, is a plant species with a rich history in traditional medicine. Phytochemical investigations have revealed the presence of various bioactive compounds, including flavonoids.[1][2] Among these, **7-Hydroxyflavone** (C<sub>15</sub>H<sub>10</sub>O<sub>3</sub>) has been identified and isolated from the methanolic extract of its leaves.[3][4] This flavone has demonstrated significant antioxidant and anticancer properties, making it a compound of interest for further pharmacological research and drug development.[3][5] Notably, its anticancer activity is attributed to the inhibition of the anti-apoptotic protein Bcl-2.[3]

These application notes provide a comprehensive protocol for the isolation and characterization of **7-Hydroxyflavone** from A. officinalis, along with a summary of its reported biological activities.

# **Experimental Protocols Plant Material Collection and Preparation**



- Collection: Fresh and healthy leaves of Avicennia officinalis are collected. The pictorial representation of the plant is provided for identification.
- Cleaning and Drying: The collected leaves are thoroughly washed with deionized water to remove any debris and contaminants. The cleaned leaves are then air-dried at room temperature until all moisture is evaporated.
- Pulverization: The dried leaves are pulverized into a fine powder using a mechanical grinder.
   This increases the surface area for efficient solvent extraction.

### **Extraction of Crude Flavonoid Mixture**

- Solvent Extraction: The powdered leaf material is subjected to extraction with methanol. A common method is maceration, where the powder is soaked in methanol (e.g., 300 mL for a specific quantity of powder) in a conical flask.[1]
- Incubation: The flask is kept at ambient temperature (approximately 27°C) and agitated on an orbital shaker at 150 rpm for 48 hours to ensure thorough extraction.[1]
- Filtration and Concentration: The extract is filtered using Whatman No. 1 filter paper to separate the plant debris from the methanol solution.[1] The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.[2]

### **Purification of 7-Hydroxyflavone**

The purification of **7-Hydroxyflavone** from the crude extract is a multi-step process involving column chromatography followed by recrystallization.

Prior to column chromatography, analytical TLC is performed to determine the optimal solvent system for separation.

- Stationary Phase: Pre-coated silica gel G/UV-254 aluminum sheets (0.2 mm thickness).[1]
- Mobile Phase: A mixture of methanol and chloroform in a ratio of 20:80 (v/v) is used as the developing solvent.[1]



- Spotting and Development: The crude extract, dissolved in a small amount of dichloromethane (DCM), is spotted on the TLC plate.[1] The plate is then developed in a TLC chamber saturated with the mobile phase.
- Visualization: The separated spots are visualized under a UV lamp.
- Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent.
- Column Packing: The column is packed with silica gel using a slurry method with a non-polar solvent like hexane to ensure uniform packing.
- Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
- Elution: A gradient elution is performed using a solvent system of increasing polarity. The
  elution can be started with a non-polar solvent like hexane and gradually transitioned to
  more polar solvent mixtures, such as hexane-ethyl acetate or chloroform-methanol in varying
  ratios.[7][8] Fractions are collected sequentially.
- Fraction Analysis: Each collected fraction is analyzed by TLC to identify the fractions containing **7-Hydroxyflavone**. Fractions with similar TLC profiles are pooled together.
- Solvent System: The pooled fractions containing 7-Hydroxyflavone are concentrated. The final purification is achieved by slow evaporation using a mixture of dichloromethane and hexane (90:10 v/v).[1]
- Crystal Formation: This process yields pure orange-red colored crystals of 7-Hydroxyflavone.[1]
- Yield and Melting Point: The reported yield of pure 7-Hydroxyflavone is approximately 5% from 1g of crude extract.[1] The melting point of the purified compound is in the range of 200–202°C.[1]

### Characterization of 7-Hydroxyflavone

The molecular structure of the isolated compound is confirmed using various spectroscopic techniques.



- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are
  used to elucidate the complete chemical structure.
- High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

The spectroscopic data obtained should be compared with the reported data for **7- Hydroxyflavone** to confirm its identity.[3][4]

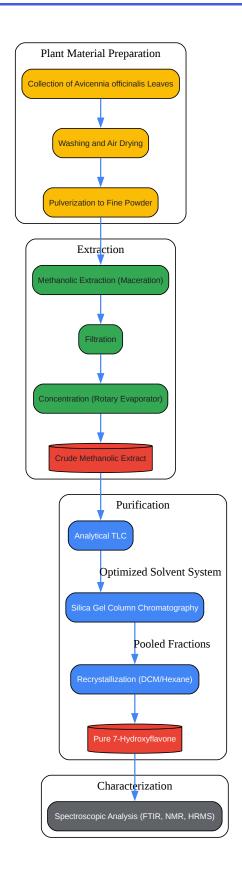
# Data Presentation Quantitative Bioactivity of 7-Hydroxyflavone

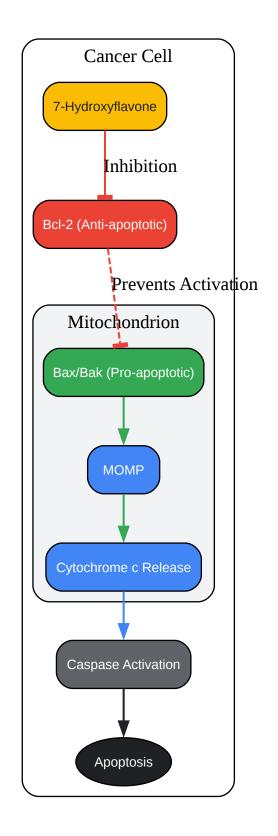
The isolated **7-Hydroxyflavone** from Avicennia officinalis has been evaluated for its anticancer and antioxidant activities. The quantitative data is summarized in the table below.

<b>Biological Activity</b>	Cell Line / Assay	IC₅₀ Value (µg/mL)	Reference
Anticancer	HeLa (Cervical Cancer)	22.5602 ± 0.21	[3][4]
MDA-MB231 (Breast Cancer)	3.86474 ± 0.35	[3][4]	
Antioxidant	DPPH Radical Scavenging	5.5486 ± 0.81	[3][4]

## Mandatory Visualizations Experimental Workflow







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